tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate
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Overview
Description
D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: is a complex organic compound that has garnered significant interest in various scientific fields. This compound is a derivative of sphingosine, a type of lipid that plays a crucial role in cellular signaling and structure. The addition of tert-butyloxycarbonyl and tert-butyldimethylsilyl groups enhances its stability and functionality, making it a valuable tool in biochemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl typically involves multiple steps, starting from commercially available sphingosine. The process generally includes:
Protection of the amino group: The amino group of sphingosine is protected using tert-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Silylation: The hydroxyl groups are protected by tert-butyldimethylsilyl (TBDMS) groups to enhance the compound’s stability.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
While the synthesis of this compound is primarily conducted in research laboratories, industrial-scale production would involve similar steps but optimized for larger quantities. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its original sphingosine form.
Substitution: The protected groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can regenerate sphingosine .
Scientific Research Applications
D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in studying cellular signaling pathways and membrane dynamics.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl exerts its effects is primarily through its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with various proteins and enzymes, modulating their activity and influencing cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl: can be compared with other sphingosine derivatives:
D-erythro-Sphingosine: The parent compound, which lacks the protective groups, making it less stable.
N-acetyl-D-erythro-Sphingosine: Another derivative with different protective groups, offering distinct properties and applications.
D-erythro-Sphingosine-1-phosphate: A phosphorylated form that plays a significant role in cellular signaling.
The uniqueness of D-erythro-Sphingosine-N-tert-butyloxycarbonyl-O-tert-butyldimethylsilyl lies in its enhanced stability and versatility, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C29H59NO4Si |
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Molecular Weight |
513.9 g/mol |
IUPAC Name |
tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C29H59NO4Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(34-35(8,9)29(5,6)7)25(24-31)30-27(32)33-28(2,3)4/h22-23,25-26,31H,10-21,24H2,1-9H3,(H,30,32)/b23-22+ |
InChI Key |
BNQGEEYVRPZAHL-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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